3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the monoalkylation of commercially available or easily prepared corresponding derivatives. The process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Scientific Research Applications
3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, leading to its observed effects. For example, it may act as a chemosensor for fluoride anions by facilitating intermolecular proton transfer .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(4-chlorophenyl)-2-octyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-methylphenyl)-2-octyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-bromophenyl)-2-octyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
What sets 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione apart from similar compounds is its specific substitution pattern and the presence of ethylhexyl groups.
Properties
Molecular Formula |
C34H42Br2N2O2 |
---|---|
Molecular Weight |
670.5 g/mol |
IUPAC Name |
1,4-bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C34H42Br2N2O2/c1-5-9-11-23(7-3)21-37-31(25-13-17-27(35)18-14-25)29-30(33(37)39)32(26-15-19-28(36)20-16-26)38(34(29)40)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI Key |
QDCPMBZUBOJTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(C=C3)Br)C1=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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